1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is a chiral amine compound that features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves the bromination of a pyridine derivative followed by amination. One common method includes the use of bromine in nitrobenzene to brominate the pyridine ring, followed by a reduction step to introduce the ethanamine group. The final product is then converted to its dihydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production methods for ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety allows for strong binding affinity, while the ethanamine group facilitates interactions with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Properties
Molecular Formula |
C7H11BrCl2N2 |
---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
ORFXWWIUGLXZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
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